molecular formula C11H10O3S B1593567 (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid CAS No. 436086-95-2

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid

Cat. No.: B1593567
CAS No.: 436086-95-2
M. Wt: 222.26 g/mol
InChI Key: MOYBSXOOZVYRTN-UHFFFAOYSA-N
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Description

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

X-ray Crystallographic Studies

Research on pentacoordinated organogermanium compounds, related to the chemical structure of interest, has provided insights into the structural characteristics of these compounds. X-ray crystallography revealed that compounds possess a TBP-like, pentacoordinated structure, indicating a propensity for forming five-membered rings due to hypercoordination. This structural understanding is crucial for designing new materials with specific electronic or catalytic properties (Takeuchi et al., 2003).

Antimicrobial Activities

Thiazolyl-acetic acid derivatives have shown promising antimicrobial activities. A study on these compounds revealed them as potent antimicrobial agents against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat drug-resistant infections (Shirai et al., 2013).

Solar Cell Applications

Research into novel organic sensitizers for solar cell applications has led to the development of compounds with enhanced photovoltaic efficiency. Studies on functionalized unsymmetrical organic sensitizers demonstrate their ability to convert incident photons to current with high efficiency, suggesting their potential use in improving solar cell performance (Kim et al., 2006).

Anti-inflammatory and Radical Scavenging Agents

The synthesis and evaluation of thiophene-appended pyrazoles through a green protocol have yielded compounds with excellent anti-inflammatory activities and radical scavenging abilities. These findings open avenues for the development of new therapeutic agents for treating inflammatory diseases and combating oxidative stress (Prabhudeva et al., 2017).

Properties

IUPAC Name

2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c12-9-4-3-7(8(9)6-11(13)14)10-2-1-5-15-10/h1-2,5H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYBSXOOZVYRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1C2=CC=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350720
Record name [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-95-2
Record name [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Reactant of Route 2
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Reactant of Route 3
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Reactant of Route 4
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Reactant of Route 5
Reactant of Route 5
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Reactant of Route 6
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid

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